(3-Bromo-5-cyanophenyl)methanesulfonyl chloride
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Overview
Description
(3-Bromo-5-cyanophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H5BrClNO2S and a molecular weight of 294.55 g/mol . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3-Bromo-5-cyanophenyl)methanesulfonyl chloride typically involves the reaction of (3-Bromo-5-cyanophenyl)methanesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
(3-Bromo-5-cyanophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as triethylamine for nucleophilic substitutions, and oxidizing or reducing agents as required.
Scientific Research Applications
(3-Bromo-5-cyanophenyl)methanesulfonyl chloride has several applications in scientific research:
Biology: This compound can be used to modify biological molecules, such as proteins and peptides, to study their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-5-cyanophenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar compounds to (3-Bromo-5-cyanophenyl)methanesulfonyl chloride include:
(3-Cyanophenyl)methanesulfonyl chloride: This compound lacks the bromine atom but has similar reactivity and applications.
(3-Bromo-5-chlorophenyl)methanesulfonyl chloride: This compound has a chlorine atom instead of a cyano group, which can affect its reactivity and applications.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of bromine and cyano groups, which can provide distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C8H5BrClNO2S |
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Molecular Weight |
294.55 g/mol |
IUPAC Name |
(3-bromo-5-cyanophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H5BrClNO2S/c9-8-2-6(4-11)1-7(3-8)5-14(10,12)13/h1-3H,5H2 |
InChI Key |
VVBCAWZWGOZOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)CS(=O)(=O)Cl |
Origin of Product |
United States |
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